![molecular formula C10H10N4O4S2 B14000288 5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione CAS No. 4874-04-8](/img/structure/B14000288.png)
5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione is a complex organic compound featuring two pyrimidine rings connected by a disulfide bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione typically involves the formation of the disulfide bridge between two pyrimidine rings. One common method involves the reaction of 5-mercapto-2,4-dioxo-1H-pyrimidine with a suitable disulfide-forming reagent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the disulfide bridge, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the disulfide bridge can yield thiol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: In biological research, it serves as a probe to study disulfide bond formation and cleavage, which are critical in protein folding and stability.
Industry: In the industrial sector, it can be used in the development of advanced materials, including polymers and coatings with enhanced properties .
Mécanisme D'action
The mechanism of action of 5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione involves its ability to form and cleave disulfide bonds. This property is crucial in biological systems where disulfide bonds play a key role in maintaining protein structure and function. The compound can interact with thiol-containing molecules, leading to the formation or disruption of disulfide bonds, thereby affecting the activity of target proteins .
Comparaison Avec Des Composés Similaires
Pyrido[2,3-d]pyrimidine-5-one: Known for its antiproliferative activity.
Pyrano[2,3-d]pyrimidine-2,4-dione: Noted for its PARP-1 inhibitory activity.
(5-Methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)acetic acid: Used in various chemical syntheses.
Uniqueness: 5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione is unique due to its disulfide bridge, which imparts distinct chemical reactivity and biological activity compared to other pyrimidine derivatives. This feature makes it particularly valuable in applications requiring redox-sensitive compounds .
Propriétés
Numéro CAS |
4874-04-8 |
|---|---|
Formule moléculaire |
C10H10N4O4S2 |
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H10N4O4S2/c15-7-5(1-11-9(17)13-7)3-19-20-4-6-2-12-10(18)14-8(6)16/h1-2H,3-4H2,(H2,11,13,15,17)(H2,12,14,16,18) |
Clé InChI |
TVDAAIZJGSQAKD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC(=O)N1)CSSCC2=CNC(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



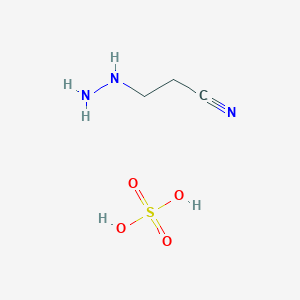
![4-[3-(2-Pyridinyl)-1h-pyrazol-4-yl]-2-[4-(1-pyrrolidinylmethyl)phenyl]pyridine](/img/structure/B14000214.png)
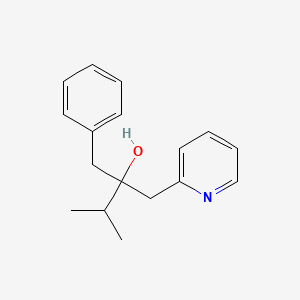

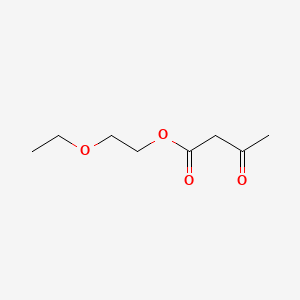
![n-Benzyl-1-[(4-bromophenyl)sulfanyl]-n-{[(4-bromophenyl)sulfanyl]methyl}methanamine](/img/structure/B14000229.png)
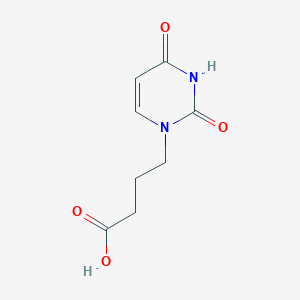
![7-Iodo-pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B14000260.png)

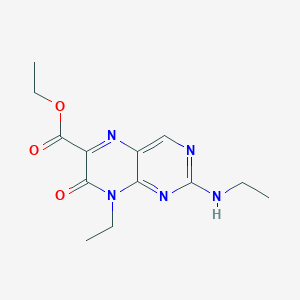
![Benzenecarbothioamide, 4-[[[4-(dimethylamino)phenyl]methylene]amino]-](/img/structure/B14000271.png)
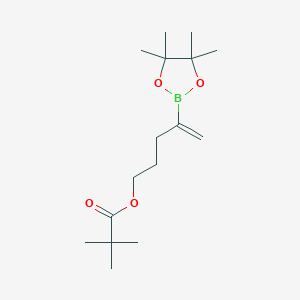
![4-[Bis(aziridin-1-yl)phosphoryloxy]-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14000283.png)
